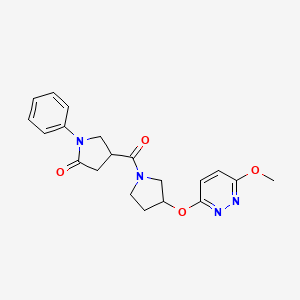
4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-phenylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-phenylpyrrolidin-2-one involves several key steps:
Starting Materials: The synthesis begins with 6-methoxypyridazin-3-ol, pyrrolidine, and benzene derivatives.
Formation of Pyrrolidine Derivative: The first step involves the formation of the pyrrolidine derivative through a nucleophilic substitution reaction.
Pyridazine Ring Construction: The pyridazine ring is constructed via a condensation reaction involving the pyrrolidine derivative and 6-methoxypyridazin-3-ol.
Final Coupling: The last step is the coupling of the pyridazine-pyrrolidine intermediate with a phenylpyrrolidinone moiety.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity using continuous flow synthesis and high-throughput screening to streamline the reaction conditions. Solvent selection, temperature control, and the use of catalysts are crucial for achieving high efficiency in large-scale operations.
化学反应分析
Types of Reactions
Oxidation: The compound undergoes oxidation reactions typically in the presence of oxidizing agents like hydrogen peroxide or KMnO₄.
Reduction: It can be reduced using agents such as lithium aluminium hydride (LiAlH₄).
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products Formed
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced pyridazine or pyrrolidine rings.
Substitution Products: Halogenated or alkylated derivatives.
科学研究应用
4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-phenylpyrrolidin-2-one has significant potential in various fields:
Chemistry
It serves as a precursor for synthesizing more complex molecules and is used in organic synthesis due to its reactivity.
Biology
In biological research, this compound can act as a molecular probe for studying enzyme interactions, signaling pathways, and cellular processes.
Medicine
Potential medicinal applications include drug design and development, particularly in targeting specific enzymes or receptors linked to diseases.
Industry
In industrial applications, it may be used in the development of advanced materials or as an intermediate in the manufacture of fine chemicals.
作用机制
Molecular Targets and Pathways
The compound interacts with specific molecular targets such as enzymes or receptors. Its mechanism of action involves:
Binding to Active Sites: Inhibiting or activating enzyme function.
Signal Transduction Pathways: Modulating signaling pathways crucial for cellular functions.
相似化合物的比较
Similar Compounds
4-(3-((6-Ethoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-phenylpyrrolidin-2-one
4-(3-((6-Chloropyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-phenylpyrrolidin-2-one
Uniqueness
What sets 4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-phenylpyrrolidin-2-one apart is its methoxy substitution on the pyridazine ring, which can influence its reactivity and interaction with biological targets, offering unique advantages in its applications.
属性
IUPAC Name |
4-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-27-17-7-8-18(22-21-17)28-16-9-10-23(13-16)20(26)14-11-19(25)24(12-14)15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAUBIQUSSQXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
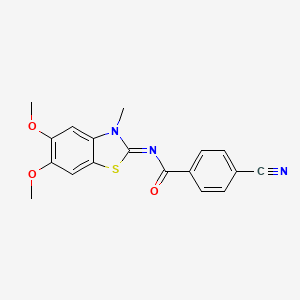
![4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2997312.png)

![1-[(4-chlorophenyl)methyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2997315.png)
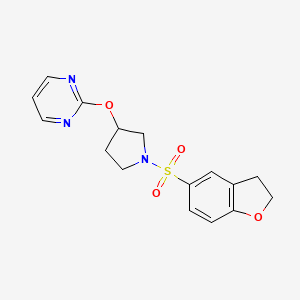
![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2997318.png)
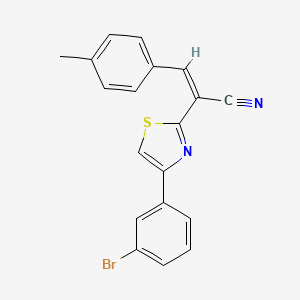
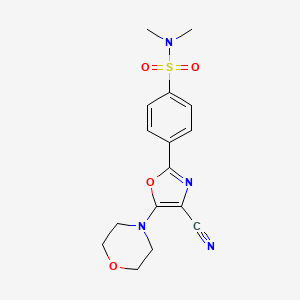
![N-[cyano(2,3-dichlorophenyl)methyl]-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}propanamide](/img/structure/B2997324.png)
![4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2997326.png)
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2997327.png)
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-chlorophenyl)amino]acrylate](/img/structure/B2997329.png)
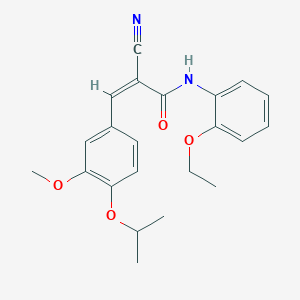
![2-(2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2997331.png)
